ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, Gewald synthesis is a typical and significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene derivatives can be confirmed by FTIR, MS and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are well-investigated methods .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, one derivative, Ethyl-2-(4-hydroxy-3-methoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has a melting point of 95–97 °C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are fascinating to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Thiophene derivatives exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives also show antimicrobial properties . They can be used in the development of new antimicrobial drugs.
Anticancer Agents
Thiophene derivatives exhibit anticancer properties . They can be used in the development of new anticancer drugs.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They can be used in the development of new semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . They can contribute to the development of new OLED technologies.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals from corrosion.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the development of OFETs . They can contribute to the advancement of new OFET technologies.
Mechanism of Action
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O5S2/c1-6-34-27(31)24-22-10-8-7-9-11-23(22)35-26(24)28-25(30)20-12-14-21(15-13-20)36(32,33)29(16-18(2)3)17-19(4)5/h12-15,18-19H,6-11,16-17H2,1-5H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQFELTBPGUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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